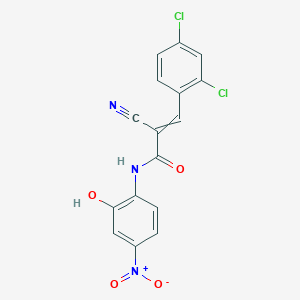![molecular formula C17H12N6OS B2481209 N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2320465-81-2](/img/structure/B2481209.png)
N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as PDP or PDP-BT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT is not fully understood, but it is believed to involve the interaction between the compound and specific biological targets, such as enzymes or receptors. This compound-BT has been shown to have a high binding affinity for certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
This compound-BT has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In organic electronics, this compound-BT has been shown to improve the efficiency and stability of organic solar cells. In photovoltaics, this compound-BT has been shown to enhance the light absorption and charge transfer properties of dye-sensitized solar cells. In biological imaging, this compound-BT has been shown to have high fluorescence intensity and good photostability, making it suitable for long-term imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT is its versatility, as it can be used in various applications, including organic electronics, photovoltaics, and biological imaging. This compound-BT is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound-BT is its limited solubility in certain solvents, which may affect its performance in certain applications.
Direcciones Futuras
There are several future directions for research on N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT. In the field of organic electronics, further studies are needed to optimize the performance of this compound-BT-based solar cells and to investigate its potential use in other electronic devices. In photovoltaics, future research could focus on developing new sensitizers based on this compound-BT and optimizing their performance in dye-sensitized solar cells. In biological imaging, future studies could explore the use of this compound-BT in other imaging modalities, such as super-resolution microscopy. Overall, this compound-BT has great potential for further research and development in various fields.
Métodos De Síntesis
The synthesis method for N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT involves a series of chemical reactions, starting with the reaction between 2,1,3-benzothiadiazole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-aminopyridine-3-carboxamide to form the intermediate product, which is subsequently reacted with pyrimidine-5-carbaldehyde to obtain the final product, this compound-BT.
Aplicaciones Científicas De Investigación
N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biological imaging. In the field of organic electronics, this compound-BT has been used as a donor material in organic solar cells, where it has shown promising results due to its high electron mobility and good light absorption properties. In photovoltaics, this compound-BT has been used as a sensitizer in dye-sensitized solar cells, where it has shown high efficiency and stability. In biological imaging, this compound-BT has been used as a fluorescent probe for imaging cellular structures and processes.
Propiedades
IUPAC Name |
N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-17(12-1-2-15-16(4-12)23-25-22-15)21-6-11-3-13(7-18-5-11)14-8-19-10-20-9-14/h1-5,7-10H,6H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVBQJJCPNDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)
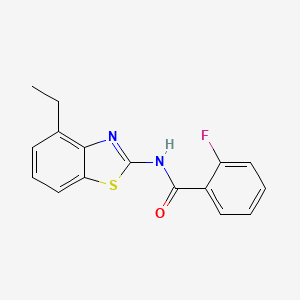
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)
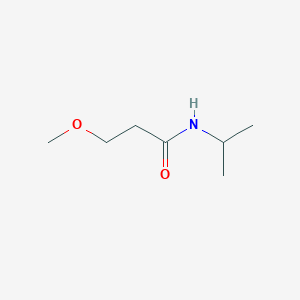
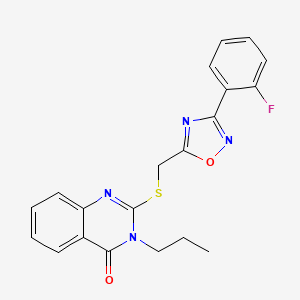


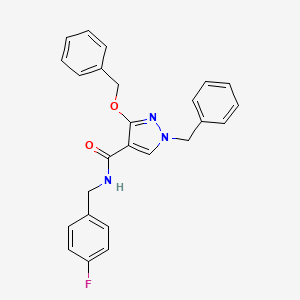
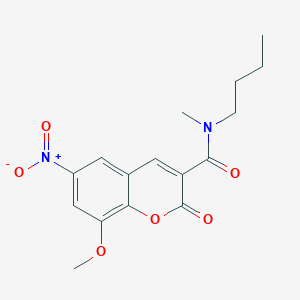
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)
